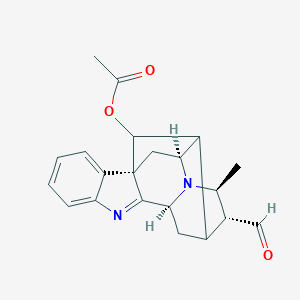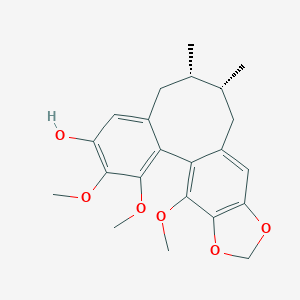
Odorine
Übersicht
Beschreibung
Odorine is a natural compound isolated from the herbs of Aglaia odorata . It has been found to inhibit the growth of vinblastine-resistant KB cells by enhancing the anticancer activity of vinblastine .
Synthesis Analysis
The stereochemistry of naturally occurring odorine has been established as (+)-(E,2S,2?R)-2-methyl-N-[1’-(1’‘-oxo-3’‘-phenylprop-2’- enyl)pyrrolidin-2’-yl]butanamide by synthesis of (-)-odorine and (+)- dihydroodorine from L-proline . Odorine was detected by its dark absorbance under UV 254 nm or after spraying with the anisaldehyde reagent .Molecular Structure Analysis
Odorine has a molecular formula of C18H24N2O2 and a molecular weight of 300.4 . The Odorine molecule contains a total of 47 bond(s). There are 23 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amide(s) (aliphatic), and 1 Pyrrolidine(s) .It has a density of 1.11g/cm3 . The compound is stable under normal conditions and should be stored at -20°C for up to 3 years or at 4°C for up to 2 years .
Wissenschaftliche Forschungsanwendungen
Innovative Materials
Iodine has found a wide range of applications in innovative materials. For instance, it is used in liquid-crystal display (LCD) polarizing film and electrolytes of dye-sensitized solar panels .
Iodine Clocks in Materials Science
Iodine clocks are fascinating nonlinear chemical systems with a glorious past and a promising future. The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly . This offers untapped opportunities for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition .
Biostimulant in Plant Growth
The nutritional role of iodine in promoting plant growth is a topic of research interest for many scientists around the globe. The reports published so far indicate potential beneficial effects of iodine in plants depending on its concentration, exposure duration, and plant species .
Analytical Methods for Iodine and Iodides
Iodine and iodides can be analyzed using various methods. These analytical methods are crucial in various fields, including environmental science, food science, and medical science .
Therapeutic Use
Iodine has been used therapeutically in various fields of medicine. It is an essential nutrient that is needed for the production of thyroid hormones. It is also used as a disinfectant in various medical procedures .
Industrial Applications
Iodine has numerous industrial applications. It is used in the production of dyes, photographic chemicals, and certain drugs. It is also used in water treatment processes .
Wirkmechanismus
Target of Action
Odorine, a compound isolated from Aglaia odorata, has been found to exhibit potent anti-carcinogenic effects
Mode of Action
It’s known that odorine can inhibit the growth of certain plants, suggesting that it interacts with specific biological targets to exert its effects . More research is needed to elucidate the precise molecular interactions between Odorine and its targets.
Biochemical Pathways
Given its anti-carcinogenic properties, it’s plausible that odorine may influence pathways related to cell proliferation, apoptosis, and dna repair
Pharmacokinetics (ADME Properties)
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Odorine are not well-studied. Understanding these properties is crucial for predicting the bioavailability of Odorine and its potential as a therapeutic agent. Future research should focus on investigating these pharmacokinetic properties .
Result of Action
Odorine has been shown to inhibit the germination and seedling growth of certain plants . In the context of cancer, Odorine exhibits anti-carcinogenic effects, suggesting that it may induce cellular changes that inhibit cancer progression . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. It’s important for future research to consider factors such as temperature, pH, and presence of other chemicals, as these can impact the effectiveness of Odorine .
Eigenschaften
IUPAC Name |
(2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-14(2)18(22)19-16-10-7-13-20(16)17(21)12-11-15-8-5-4-6-9-15/h4-6,8-9,11-12,14,16H,3,7,10,13H2,1-2H3,(H,19,22)/b12-11+/t14-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAOEMMZRGEBST-IXVOVUJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1CCCN1C(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)N[C@H]1CCCN1C(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001127316 | |
| Record name | (2S)-2-Methyl-N-[(2R)-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-2-pyrrolidinyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Odorine | |
CAS RN |
72755-20-5 | |
| Record name | (2S)-2-Methyl-N-[(2R)-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-2-pyrrolidinyl]butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72755-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Methyl-N-[(2R)-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-2-pyrrolidinyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Odorine and where is it found?
A1: Odorine, also known as Roxburghiline, is a bisamide alkaloid primarily isolated from the leaves of the Aglaia odorata plant, a species traditionally used in herbal medicine. [, , , ]
Q2: What is the chemical structure of Odorine?
A2: Odorine's structure has been confirmed through synthesis and spectroscopic analyses. Its systematic name is (S)-N-[(R)-1-cinnamoylpyrrolidin-2-yl]-2-methylbutanamide. [, ]
Q3: Does Odorine demonstrate any promising biological activities?
A3: Research suggests that Odorine exhibits several noteworthy activities:
- Cancer Chemopreventive Activity: Odorine has shown potential in inhibiting both the initiation and promotion stages of two-stage skin carcinogenesis models in mice. This activity was observed against carcinogens like 7,12-dimethylbenz[a]anthracene (DMBA), 12-O-tetradecanoylphorbol-13-acetate (TPA), and nitric oxide (NO) donors. []
- Reversal of Drug Resistance: While not inherently cytotoxic, Odorine has demonstrated the ability to enhance the anticancer activity of Vinblastine in Vinblastine-resistant KB cells. []
- Anti-inflammatory Effects: Studies indicate that Odorine can suppress the expression of tumor necrosis factor-alpha (TNF-α) in LPS-stimulated rat microglia cells. []
Q4: What is known about the structure-activity relationship (SAR) of Odorine and its analogs?
A4: While specific SAR studies focusing solely on Odorine are limited in the provided literature, research on related bisamides from Aglaia species offers some insights. For instance, Piriferine, another bisamide, also exhibited the ability to reverse Vinblastine resistance in KB cells. [] Further investigation into structural modifications and their impact on Odorine's bioactivities is needed.
Q5: How does Odorine interact with biological systems on a cellular level?
A5: While the precise mechanism of action of Odorine remains to be fully elucidated, its observed effects suggest interaction with specific cellular pathways:
- TNF-α suppression: Odorine's ability to reduce TNF-α expression points towards its involvement in inflammatory pathways. This effect could be mediated through the modulation of signaling cascades like NF-κB, a key regulator of inflammation. []
- Reversal of drug resistance: Odorine's capacity to re-sensitize resistant cancer cells to Vinblastine indicates potential interference with mechanisms associated with drug efflux or altered drug target sensitivity. Further research is necessary to pinpoint the exact targets and mechanisms involved. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B201540.png)







![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)

